1-Propylimidazolidine-2,4,5-trione
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Description
Synthesis Analysis
The synthesis of imidazolidinetriones, including compounds similar to 1-propylimidazolidine-2,4,5-trione, involves multi-component reactions that allow for the efficient assembly of the core structure. For instance, a one-pot, multi-component synthesis approach has been demonstrated for the formation of imines of 3-amino-2-arylimidazo[1,2-a]pyridines and related structures by heating a mixture of a 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, leading to excellent yields (Adib et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within the imidazolidinetrione family is characterized by the presence of a 5–6 fused bicyclic heterocycle, confirmed through single-crystal X-ray analysis. This structural feature is critical for the chemical behavior and reactivity of these compounds, providing a rigid framework that influences their interaction with other molecules (Adib et al., 2008).
Chemical Reactions and Properties
Imidazolidinetriones undergo a variety of chemical reactions, highlighting their versatility. For instance, the synthesis and reactivity of 1-arylimidazolidine-2-thiones demonstrate their potential in generating biologically active molecules through further functionalization and alkylation steps. These processes underscore the compound's utility in synthetic organic chemistry and potential pharmaceutical applications (Sztanke et al., 2006).
Scientific Research Applications
1. Chemical Reactions and Product Characterization
In a study by Lian et al. (2020), the methylation of 2,4-dinitroimidazole and potassium salt of 2,4,5-trinitroimidazole with dimethyl sulfate was examined. This process resulted in the production of 1-methylimidazolidine-2,4,5-trione and 1,3-dimethylimidazolidine-2,4,5-trione among other products. These products were characterized using FT-IR, NMR, and elemental analysis, highlighting the importance of this compound in chemical synthesis and analysis (Lian, Yuan, Chen, Chen, & Wang, 2020).
2. Enzyme Inhibition Properties
A 2011 study by Pejchal et al. synthesized and characterized a series of novel acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety. These compounds showed significant inhibitory activity, surpassing standard drugs in some cases, demonstrating the potential biomedical applications of imidazolidine-2,4,5-trione derivatives (Pejchal, Štěpánková, Padělková, Imramovský, & Jampílek, 2011).
3. Aldose Reductase Inhibitors
Imidazolidine-2,4,5-trione derivatives were also identified as potent aldose reductase inhibitors in a study by Ishii et al. (1996). These compounds demonstrated strong inhibitory activity against aldose reductase, indicating their potential use in the treatment of diabetic complications (Ishii, Kotani, Nagaki, Shibayama, Toyomaki, Okukado, Ienaga, & Okamoto, 1996).
properties
IUPAC Name |
1-propylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHQVPTNDPZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960809 |
Source
|
Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylimidazolidine-2,4,5-trione | |
CAS RN |
40408-38-6 |
Source
|
Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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